molecular formula C17H13N3OS2 B14481671 4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 65883-28-5

4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B14481671
CAS No.: 65883-28-5
M. Wt: 339.4 g/mol
InChI Key: BOUWYSRRFKMLPG-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the benzothiazole and methoxyphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzothiazole and methoxyphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine may undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-6-yl)-N-phenyl-1,3-thiazol-2-amine
  • 4-(1,3-Benzothiazol-6-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

65883-28-5

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13N3OS2/c1-21-13-4-2-3-12(8-13)19-17-20-15(9-22-17)11-5-6-14-16(7-11)23-10-18-14/h2-10H,1H3,(H,19,20)

InChI Key

BOUWYSRRFKMLPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

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